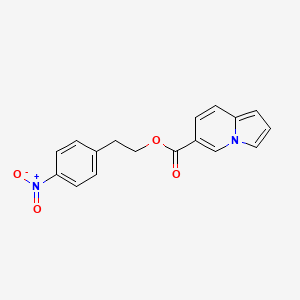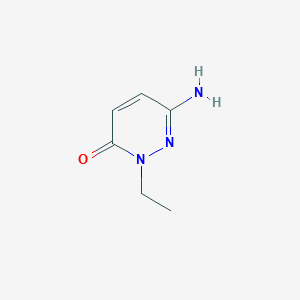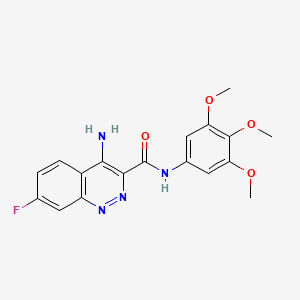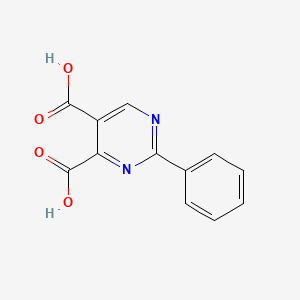
His-Ser-Glu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
His-Ser-Glu is a tripeptide composed of the amino acids histidine, serine, and glutamic acid. This compound is part of the catalytic triad found in many enzymes, playing a crucial role in various biochemical processes. The presence of histidine, serine, and glutamic acid in a specific sequence allows this tripeptide to participate in catalytic activities, making it a significant subject of study in biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of His-Ser-Glu can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting group on the amino group of the newly added amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but offer higher efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide to ensure its purity and quality.
化学反应分析
Types of Reactions
His-Ser-Glu can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The histidine residue can participate in reduction reactions, altering its imidazole ring.
Substitution: The glutamic acid residue can undergo substitution reactions, where its carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while substitution reactions involving glutamic acid can produce various substituted glutamic acid derivatives.
科学研究应用
His-Ser-Glu has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide chemistry and enzyme catalysis.
Biology: Plays a role in understanding protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including enzyme replacement therapies and drug design.
Industry: Utilized in the development of biocatalysts and industrial enzymes for various applications, such as pharmaceuticals and biotechnology.
作用机制
The mechanism of action of His-Ser-Glu involves its role as part of the catalytic triad in enzymes. The histidine residue acts as a base, the serine residue serves as a nucleophile, and the glutamic acid residue stabilizes the transition state. This triad facilitates the cleavage of peptide bonds in substrates, making it essential for the catalytic activity of many proteases and hydrolases.
相似化合物的比较
Similar Compounds
Asp-His-Ser: Another catalytic triad found in serine proteases.
Glu-His-Cys: Found in cysteine proteases, where cysteine replaces serine as the nucleophile.
Uniqueness
His-Ser-Glu is unique due to its specific sequence and the roles of its constituent amino acids in catalysis. The presence of glutamic acid instead of aspartic acid or cysteine provides distinct chemical properties and reactivity, making it a valuable compound for studying enzyme mechanisms and designing novel catalysts.
属性
分子式 |
C14H21N5O7 |
|---|---|
分子量 |
371.35 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H21N5O7/c15-8(3-7-4-16-6-17-7)12(23)19-10(5-20)13(24)18-9(14(25)26)1-2-11(21)22/h4,6,8-10,20H,1-3,5,15H2,(H,16,17)(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9-,10-/m0/s1 |
InChI 键 |
JMSONHOUHFDOJH-GUBZILKMSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)

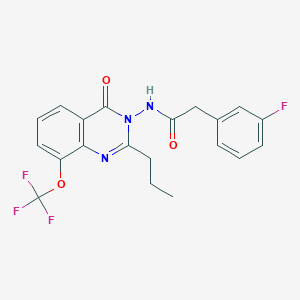
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)


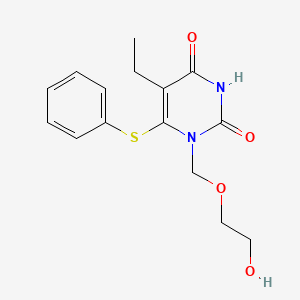
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
